(S, R, S)-AHPC-PEG4-tosyl
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Overview
Description
(S, R, S)-AHPC-PEG4-tosyl is a complex chemical compound that has garnered significant interest in various scientific fields This compound is characterized by its unique stereochemistry, which involves specific spatial arrangements of its atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S, R, S)-AHPC-PEG4-tosyl typically involves multiple steps, each requiring precise reaction conditions. The process begins with the preparation of the AHPC (aryl hydrocarbon receptor-interacting protein) core, followed by the attachment of a PEG4 (polyethylene glycol) linker. The final step involves the introduction of a tosyl (p-toluenesulfonyl) group. Each step requires specific reagents and catalysts to ensure the correct stereochemistry and yield.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to maximize yield and purity. This often involves the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and reduce the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
(S, R, S)-AHPC-PEG4-tosyl undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate
Reducing agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Halides, amines
Electrophiles: Alkyl halides, acyl chlorides
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce deoxygenated compounds.
Scientific Research Applications
(S, R, S)-AHPC-PEG4-tosyl has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is used in studies involving protein interactions and cellular signaling pathways.
Industry: The compound is used in the production of specialized materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of (S, R, S)-AHPC-PEG4-tosyl involves its interaction with specific molecular targets, such as proteins or enzymes. The compound’s unique stereochemistry allows it to bind selectively to these targets, modulating their activity and influencing various biochemical pathways. This selective binding is crucial for its effectiveness in research and potential therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
(R, S, R)-AHPC-PEG4-tosyl: Similar in structure but with different stereochemistry, leading to different biological activities.
(S, S, S)-AHPC-PEG4-tosyl: Another stereoisomer with distinct properties and applications.
AHPC-PEG4-mesyl: Similar compound with a mesyl (methanesulfonyl) group instead of a tosyl group, affecting its reactivity and applications.
Uniqueness
(S, R, S)-AHPC-PEG4-tosyl is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in research and potential therapeutic applications, as it can interact selectively with specific molecular targets.
Biological Activity
(S, R, S)-AHPC-PEG4-tosyl is a specialized compound utilized primarily in the development of PROTAC (Proteolysis Targeting Chimera) technology, which enables targeted protein degradation. This compound features a combination of a von Hippel-Lindau (VHL)-recruiting ligand and a PEG4 linker, with a tosyl group that facilitates nucleophilic substitution reactions. Its unique structure enhances its solubility and reactivity, making it a valuable tool in medicinal chemistry and drug discovery.
Chemical Structure and Properties
- Molecular Formula : C38H52N4O10S2
- Molecular Weight : 789.0 g/mol
- Purity : 97%
- Storage Conditions : -20°C for stability over six months
The compound's structural characteristics include a PEG4 spacer that increases hydrophilicity and enhances cellular uptake, crucial for its application in drug development.
This compound operates by recruiting E3 ligases to target proteins for degradation via the ubiquitin-proteasome system. This mechanism allows for the selective degradation of proteins involved in various diseases, particularly cancer. The tosyl group acts as an effective leaving group in nucleophilic substitution reactions, facilitating the formation of stable linkages with target proteins.
Research Findings
-
Targeted Protein Degradation :
- Studies have demonstrated that compounds like this compound can effectively induce the degradation of specific proteins associated with cancer progression. The incorporation of this compound into PROTACs has shown promise in preclinical models for various cancers.
- High-Throughput Screening :
- Case Studies :
Comparative Analysis with Similar Compounds
Compound Name | Molecular Weight | Key Features | Applications |
---|---|---|---|
This compound | 789.0 g/mol | VHL-recruiting ligand + PEG4 linker | PROTAC technology |
(S, R, S)-AHPC-PEG2-tos | 700.2 g/mol | Shorter PEG linker; similar applications | PROTAC technology |
Thalidomide | 258.3 g/mol | Known E3 ligase ligand; historical therapeutic use | Cancer treatment |
The comparison illustrates how this compound stands out due to its enhanced hydrophilicity and stability conferred by the PEG4 linker.
Properties
Molecular Formula |
C38H52N4O10S2 |
---|---|
Molecular Weight |
789.0 g/mol |
IUPAC Name |
2-[2-[2-[3-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C38H52N4O10S2/c1-26-6-12-31(13-7-26)54(47,48)52-21-20-51-19-18-50-17-16-49-15-14-33(44)41-35(38(3,4)5)37(46)42-24-30(43)22-32(42)36(45)39-23-28-8-10-29(11-9-28)34-27(2)40-25-53-34/h6-13,25,30,32,35,43H,14-24H2,1-5H3,(H,39,45)(H,41,44)/t30-,32+,35-/m1/s1 |
InChI Key |
OCTCPASCXBLQDX-CAKRYJCMSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOCCC(=O)N[C@H](C(=O)N2C[C@@H](C[C@H]2C(=O)NCC3=CC=C(C=C3)C4=C(N=CS4)C)O)C(C)(C)C |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOCCC(=O)NC(C(=O)N2CC(CC2C(=O)NCC3=CC=C(C=C3)C4=C(N=CS4)C)O)C(C)(C)C |
Origin of Product |
United States |
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